
3,3'-Thiodipropionic acid
Overview
Description
3,3'-Thiodipropionic acid (TDP) is a sulfur-containing dicarboxylic acid with the molecular formula $ \text{C}6\text{H}{10}\text{O}_4\text{S} $. It is characterized by a thioether linkage (-S-) connecting two propionic acid moieties. TDP is soluble in acetone and ethanol, slightly soluble in water, and has a melting point range of 127–134°C . Industrially, TDP is primarily used as an antioxidant in foodstuffs and plastics, where its esters (e.g., distearyl and dimyristyl derivatives) inhibit lipid peroxidation and thermal degradation .
Biotechnologically, TDP serves as a precursor for synthesizing polythioesters (PTEs) and sulfur-containing polyhydroxyalkanoates (PHAs). Certain bacteria, such as Variovorax paradoxus TBEA6, utilize TDP as a sole carbon source, cleaving it into 3-mercaptopropionic acid (3MP) via a pathway involving cysteine dioxygenase homologs and CoA-transferases .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3’-Thiodipropionic acid can be synthesized through the hydrolysis of 3,3’-thiodipropionitrile. This process involves adding 3,3’-thiodipropionitrile to an aqueous solution of a mineral acid, such as hydrochloric acid or sulfuric acid, under controlled conditions to prevent runaway reactions . The reaction is typically carried out at temperatures between 70 to 80°C to ensure high yield and prevent rapid heat generation .
Industrial Production Methods: In industrial settings, the production of 3,3’-thiodipropionic acid involves similar hydrolysis processes but on a larger scale. The reaction conditions are carefully monitored to maintain the concentration of 3,3’-thiodipropionitrile at or below 5% to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Thiodipropionic acid undergoes various chemical reactions, including oxidation, reduction, and esterification.
Common Reagents and Conditions:
Reduction: The compound can be reduced to form 3-mercaptopropionate, which is a precursor for polythioester synthesis.
Esterification: Using acid catalysts like hydrochloric acid or sulfuric acid, 3,3’-thiodipropionic acid can react with alcohols to form esters.
Major Products:
Oxidation: Dimer radical cations and other oxidized derivatives.
Reduction: 3-Mercaptopropionate.
Esterification: Various esters depending on the alcohol used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHOS
- Molecular Weight : 178.21 g/mol
- Melting Point : 127°C to 134°C
- Solubility : Soluble in acetone and ethanol; slightly soluble in water.
Industrial Applications
1. Antioxidant in Polymers and Foodstuffs
- TDP is widely used as an antioxidant to stabilize polymers and prevent oxidative degradation. This property is critical in the production of plastics and coatings, where it helps to enhance the longevity of materials by inhibiting oxidation processes .
- In the food industry, TDP serves as an antioxidant for fats and oils, preventing spoilage due to oxidative reactions .
2. Crosslinking Agent
- TDP is employed as a crosslinking agent in various resin formulations. Its ability to form crosslinked structures contributes to improved mechanical properties and thermal stability of the final products .
Biological Applications
1. Microbial Metabolism Studies
- The bacterium Variovorax paradoxus can utilize this compound as its sole source of carbon and energy. Research has shown that this organism's metabolic pathways can provide insights into biodegradation processes and microbial ecology .
- Studies involving proteomic analyses and gene deletion have identified essential proteins involved in the catabolism of TDP, contributing to a better understanding of microbial metabolism .
2. Therapeutic Potential
- The antioxidant properties of TDP are being explored for potential therapeutic applications in preventing diseases related to oxidative stress. This includes research into its role in reducing cellular damage caused by free radicals .
Research Case Studies
Mechanism of Action
3,3’-Thiodipropionic acid functions primarily through its thiol group, which can donate hydrogen atoms to neutralize free radicals. This disrupts the chain reactions of lipid peroxidation, preserving cellular membranes and structural integrity . Additionally, its dual carboxyl groups enhance its ability to scavenge reactive oxygen species, further boosting its antioxidant efficacy .
Comparison with Similar Compounds
Structural and Functional Analogues
3,3'-Dithiodipropionic Acid (DTDP)
- Structure : Contains a disulfide (-S-S-) bond instead of a thioether.
- Applications : Used in PHA biosynthesis but results in lower molecular weights ($ M_n $ 49–67 kDa) and higher polydispersity (4.6–6.1) compared to TDP-derived polymers .
- Biodegradation : Rhodococcus erythropolis MI2 metabolizes DTDP via distinct pathways, though its degradation efficiency differs from TDP .
3-Mercaptopropionic Acid (3MP)
- Relationship to TDP: A cleavage product of TDP catabolism. 3MP is oxygenated to 3-sulfinopropionate in V. paradoxus TBEA6, a critical step for PTE synthesis .
- Polymer Properties : Copolymers incorporating 3MP exhibit reduced crystallinity and altered thermal stability compared to TDP-based polymers .
Thiodiacetic Acid
- Structure : Contains a thioether linkage but shorter carboxylic acid chains.
- Natural Occurrence : A cysteine metabolite, unlike synthetic TDP and DTDP .
- Biological Activity : Less effective in polymer synthesis but shares sulfur-enhanced coordination properties in metal complexes .
Fumaric Acid
- Function : A naturally occurring dicarboxylic acid used as an iron supplement, contrasting with TDP’s antioxidant and polymer precursor roles .
Antioxidant Efficacy
Biotechnological Pathways
TDP Catabolism in V. paradoxus TBEA6
Uptake : TDP is transported into cells via specialized proteins .
Cleavage : TDP → 3MP + propionyl-CoA, mediated by CoA-transferases .
Oxidation: 3MP → 3-sulfinopropionate via 3MP dioxygenase .
Polymerization: 3MP-CoA monomers are incorporated into PTEs .
DTDP Utilization
Key Research Findings
- Contradictions in Polymer Yields : TDP concentration and carbon source (e.g., fructose vs. oils) significantly affect PHA content (19–63%) .
- Enzymatic Specificity: V.
- Industrial Scalability : Lipase-catalyzed esterification of TDP with alkanediols achieves high yields (81–90%) and molecular weights (>600 kDa) without solvents .
Biological Activity
3,3'-Thiodipropionic acid (TDP), also known as 3,3'-thiobispropanoic acid, is an organic compound that has garnered attention for its biological activities, particularly in microbial metabolism and potential applications in biochemistry and materials science. This article explores the biological activity of TDP, focusing on its metabolic pathways, enzymatic interactions, and implications in various fields.
Metabolism and Microbial Utilization
Microbial Catabolism of TDP
The most significant biological activity of TDP is its utilization by certain microorganisms as a carbon and energy source. Notably, Variovorax paradoxus strain TBEA6 is one of the few organisms capable of metabolizing TDP. This bacterium cleaves TDP into 3-mercaptopropionate (3MP), which serves as a precursor for polythioester synthesis .
Key Findings from Research:
- Proteomic Analysis : A proteomic approach was employed to identify proteins involved in TDP metabolism. Eight new protein candidates were discovered that participate in the degradation of TDP. Notably, two enoyl-CoA hydratases (Ech-20 and Ech-30) were found to be essential for TDP utilization .
- Gene Deletion Studies : Deletion mutants of Ech-20 and Ech-30 exhibited impaired growth when cultured with TDP, indicating their critical role in the metabolic pathway . The study also highlighted a putative crotonase family protein that may contribute to TDP catabolism.
- Proposed Pathway : The proposed metabolic pathway involves the conversion of TDP to 3MP through several intermediates. Initial steps include the cleavage of TDP to 3MP followed by further processing into 3-sulfinopropionate (3SP) and ultimately entering central metabolic pathways .
Enzymatic Interactions
Enzyme Characterization
Further characterization of enzymes involved in TDP metabolism revealed interesting interactions:
- Ech-20 Stability : Thermal shift assays indicated that Ech-20 exhibits increased stability when interacting with TDP-CoA but not directly with TDP itself. This suggests that Ech-20 may utilize CoA-activated intermediates rather than TDP directly .
- Enzyme Functionality : The study identified that while some enzymes like the FAD-dependent oxidoreductase Fox were initially thought to be involved in TDP catabolism, they were later shown not to participate directly in this process .
Applications and Implications
Biotechnological Potential
The ability of V. paradoxus to metabolize TDP opens avenues for biotechnological applications:
- Polythioester Production : The conversion of TDP to 3MP can facilitate the production of polythioesters, which have applications in materials science due to their unique properties .
- Metabolic Engineering : Understanding the metabolic pathways associated with TDP can lead to engineered strains capable of producing valuable biopolymers or other compounds from this substrate.
Case Studies
Several studies have investigated the biological activity of TDP:
-
Study on Variovorax paradoxus :
- Focused on identifying proteins involved in the catabolism of TDP.
- Utilized proteomic analyses and gene deletion techniques.
- Results indicated essential roles for specific enzymes in the degradation pathway.
- Electron Transfer Reactions :
Q & A
Basic Research Questions
Q. How is 3,3'-Thiodipropionic acid (TDPA) identified and quantified in experimental settings?
TDPA is typically characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for quantification. For example, proton NMR can resolve the thioether linkage (δ ~2.7–3.0 ppm for CH₂-S-CH₂) and carboxylic acid protons (δ ~12 ppm) . Mass spectrometry (MS) with electrospray ionization (ESI) is used to confirm molecular weight (C₆H₁₀O₄S, MW 178.21) and fragmentation patterns .
Q. What are the primary roles of TDPA as an antioxidant in laboratory research?
TDPA acts as a radical scavenger by donating hydrogen atoms to terminate oxidation chain reactions. Its mechanism involves forming stable sulfur-centered radicals, preventing lipid peroxidation or protein oxidation in biological samples. For instance, in polymer studies, TDPA (at 0.1–1.0 wt%) reduces carbonyl formation in accelerated aging tests by >50% compared to controls .
Q. What enzymatic methods are used to synthesize TDPA derivatives like dialkyl esters?
Lipase-catalyzed esterification (e.g., using Lipozyme TL IM) enables the synthesis of dialkyl esters (e.g., didodecyl or distearyl esters) under solvent-free conditions. Reaction optimization includes controlling water activity (<0.3) and temperatures (50–70°C), achieving yields >90% for diesters like dioctyl 3,3'-thiodipropionate .
Advanced Research Questions
Q. What proteomic approaches elucidate TDPA catabolism in Variovorax paradoxus?
Comparative proteomics using 2D gel electrophoresis and MALDI-TOF-MS/MS identified upregulated enzymes during TDPA degradation. Key proteins include 3-mercaptopropionate dioxygenase (MPD, 2.5-fold increase) and acyl-CoA synthetases (ACS, 3.1-fold increase). These findings map to the tpa gene cluster (e.g., tpaA, tpaB), which encodes sulfur-oxidizing enzymes . Thermal shift assays further validated ligand binding (e.g., TDP-CoA to Ech-30, ΔTₘ = 8°C) .
Q. How do TDPA metabolic pathways differ between bacterial strains?
Variovorax paradoxus TBEA6 degrades TDPA via 3-sulfinopropionyl-CoA intermediates, requiring a tpa-encoded sulfur oxidation pathway . In contrast, Ralstonia eutropha utilizes TDPA for polythioester biosynthesis via β-oxidation-like steps, producing 3-mercaptopropionate (3MP) monomers . Strain-specific differences include the absence of tpaH (a CoA-transferase) in Ralstonia, limiting sulfur assimilation efficiency by ~40% .
Q. What challenges arise in engineering bacteria for polythioester (PTE) biosynthesis using TDPA?
Key challenges include (i) toxicity of 3MP intermediates, which reduces cell viability by 60% at 5 mM concentrations, and (ii) low PTE yields (<15% cell dry weight) due to competing pathways (e.g., TDPA catabolism). Solutions involve knockout of tpa genes (e.g., ΔtpaA) and overexpression of phaC (PHA synthase) to redirect flux toward PTE synthesis .
Q. Methodological Considerations
- Contradictions in Data : Discrepancies in TDPA degradation efficiency between Variovorax (95% in 48 h) and Rhodococcus erythropolis (70% in 72 h) suggest strain-specific enzymatic kinetics .
- Experimental Design : For proteomic studies, use of isotopically labeled TDPA (e.g., ¹³C-TDPA) improves pathway resolution in pulse-chase experiments .
Properties
IUPAC Name |
3-(2-carboxyethylsulfanyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4S/c7-5(8)1-3-11-4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJQKYXPKWQWNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044200 | |
Record name | 3,3'-Thiodipropionic acid | |
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Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid; [Merck Index] Lustrous pearlescent solid; [CHEMINFO] White powder with a stench; [Alfa Aesar MSDS], Solid | |
Record name | Propanoic acid, 3,3'-thiobis- | |
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Record name | Thiodipropionic acid | |
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Solubility |
FREELY SOL IN HOT WATER, ALC, ACETONE; 1 G DISSOLVES IN 26.9 ML WATER @ 26 °C, 37.2 mg/mL at 26 °C | |
Record name | THIODIPROPIONIC ACID | |
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Record name | 3,3'-Thiobispropanoic acid | |
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Vapor Pressure |
0.0000143 [mmHg] | |
Record name | Thiodipropionic acid | |
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Color/Form |
NACREOUS LEAFLETS FROM HOT WATER | |
CAS No. |
111-17-1 | |
Record name | Thiodipropionic acid | |
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Record name | Thiodipropionic acid | |
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Record name | 3,3'-Thiodipropionic acid | |
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Record name | Propanoic acid, 3,3'-thiobis- | |
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Record name | 3,3'-thiodi(propionic acid) | |
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Record name | THIODIPROPIONIC ACID | |
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Record name | 3,3'-Thiobispropanoic acid | |
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Melting Point |
134 °C | |
Record name | THIODIPROPIONIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/858 | |
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Record name | 3,3'-Thiobispropanoic acid | |
Source | Human Metabolome Database (HMDB) | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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